![molecular formula C19H18FN3O2S B3011979 N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 893372-87-7](/img/structure/B3011979.png)
N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of imidazole derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Antiprotozoal Activity
Compounds with similar structural features, particularly those incorporating imidazole and sulfanyl groups, have been synthesized and evaluated for their antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These studies reveal strong nanomolar range activities, surpassing traditional drugs like metronidazole, indicating potential applications in developing new antiprotozoal therapies (Pérez‐Villanueva et al., 2013).
Radioligand Development for PET Imaging
The synthesis of radioligands incorporating imidazole and fluorophenyl groups has been explored for positron emission tomography (PET) imaging, particularly targeting histamine H3 receptors. Such developments are crucial for clinical studies and understanding receptor distributions in various diseases, offering a pathway for the compound's application in diagnostic imaging (Iwata et al., 2000).
Anticancer and Anticonvulsant Activities
Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives highlights the potential for compounds with imidazole components to exhibit significant anticonvulsant and anticancer activities. Such studies underpin the importance of this chemical structure in developing therapies for neurological disorders and cancer treatment strategies (Aktürk et al., 2002).
Glutaminase Inhibition for Cancer Therapy
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including structures resembling the queried compound, have demonstrated potent inhibition of kidney-type glutaminase. This enzyme is a therapeutic target in cancer, suggesting the compound's framework could contribute to developing new cancer therapies by inhibiting glutamine metabolism (Shukla et al., 2012).
Antioxidant, Analgesic, and Anti-inflammatory Properties
Studies on novel derivatives, including oxadiazole and pyrazole structures, have explored their potential for toxicity assessment, tumor inhibition, and antioxidative, analgesic, and anti-inflammatory actions. These investigations hint at the broader pharmacological applications of compounds bearing core structures similar to N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide, offering insights into their role in managing pain, inflammation, and oxidative stress (Faheem, 2018).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-15-8-6-14(7-9-15)12-23-11-10-21-19(23)26-13-18(24)22-17-5-3-2-4-16(17)20/h2-11H,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCBAZOIJITWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

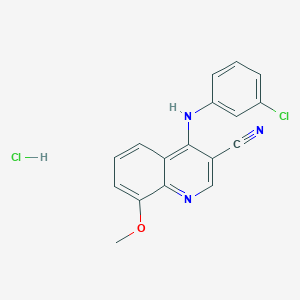
![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)
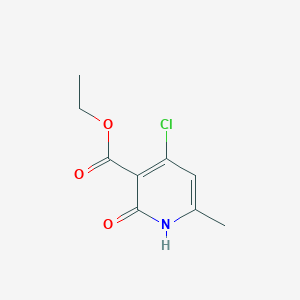
![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)
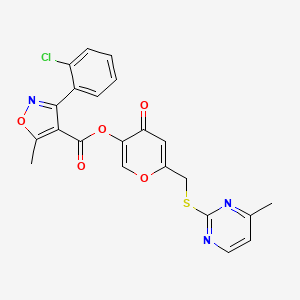
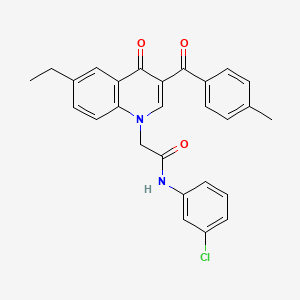
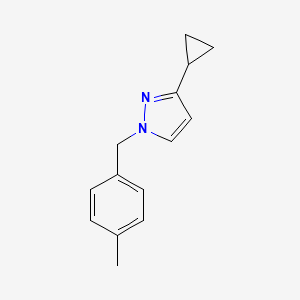
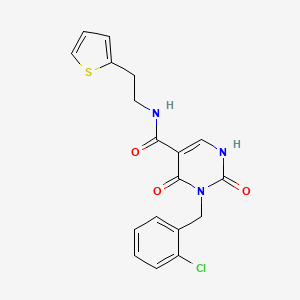
![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)
![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)
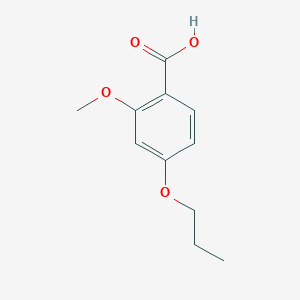
![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)
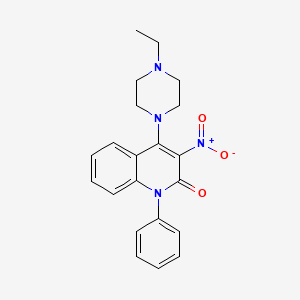
![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)